molecular formula C11H13N3O2 B1450199 1-[4-(3-Azidopropoxy)-phenyl]-ethanone CAS No. 1627113-76-1

1-[4-(3-Azidopropoxy)-phenyl]-ethanone

Cat. No.: B1450199
CAS No.: 1627113-76-1
M. Wt: 219.24 g/mol
InChI Key: KVKIRBNEWDFCHB-UHFFFAOYSA-N
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Description

1-[4-(3-Azidopropoxy)-phenyl]-ethanone is a chemical compound that has garnered significant interest in scientific research due to its versatile applications. This compound is characterized by the presence of an azido group, which imparts unique reactivity and functionality, making it valuable in various fields such as drug development, nanotechnology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-Azidopropoxy)-phenyl]-ethanone typically involves the reaction of 4-hydroxyacetophenone with 3-azidopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(3-Azidopropoxy)-phenyl]-ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate in dimethylformamide.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Cycloaddition: Copper(I) catalysts in the presence of alkyne substrates.

Major Products Formed:

    Amines: From reduction reactions.

    Triazoles: From cycloaddition reactions.

Scientific Research Applications

1-[4-(3-Azidopropoxy)-phenyl]-ethanone is widely used in scientific research due to its unique properties:

    Drug Development: It serves as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.

    Nanotechnology: The compound is used in the functionalization of nanoparticles for targeted drug delivery systems.

    Materials Science: It is employed in the synthesis of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(3-Azidopropoxy)-phenyl]-ethanone involves its reactivity due to the azido group. This group can undergo cycloaddition reactions, forming stable triazole rings that can interact with various biological targets. The molecular targets and pathways involved depend on the specific application, such as binding to enzymes or receptors in drug development .

Comparison with Similar Compounds

    4-(3-Azidopropoxy)phenyl glycoside: Used in carbohydrate chemistry.

    3-Azidopropyl 4-methylbenzenesulfonate: Utilized in organic synthesis

Uniqueness: 1-[4-(3-Azidopropoxy)-phenyl]-ethanone is unique due to its ethanone moiety, which provides additional reactivity and functionality compared to similar compounds. This makes it particularly valuable in applications requiring specific chemical transformations.

Properties

IUPAC Name

1-[4-(3-azidopropoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-9(15)10-3-5-11(6-4-10)16-8-2-7-13-14-12/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKIRBNEWDFCHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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